2-amino-N-ethoxy-N-methylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-ethoxy-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethoxy-N-methylacetamide hydrochloride typically involves the reaction of ethylamine with ethyl chloroacetate to form N-ethoxy-N-ethylacetamide. This intermediate is then reacted with methylamine to produce 2-amino-N-ethoxy-N-methylacetamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethoxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-amino-N-ethoxy-N-methylacetamide hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-N-ethoxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide hydrochloride: Similar in structure but with different substituents, leading to varied chemical properties and applications.
2-amino-N-methylacetamide: Lacks the ethoxy group, resulting in different reactivity and uses.
Uniqueness
2-amino-N-ethoxy-N-methylacetamide hydrochloride is unique due to its ethoxy and methyl substituents, which confer specific chemical properties that make it suitable for particular applications in research and industry .
Biological Activity
2-Amino-N-ethoxy-N-methylacetamide hydrochloride (CAS Number: 1909313-73-0) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive view of its efficacy and mechanisms.
- Molecular Formula : C5H13ClN2O2
- SMILES : Cl.CCON(C)C(=O)CN
- Molecular Weight : 164.62 g/mol
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
Bacterial Strain | Activity Level (MIC µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Pseudomonas aeruginosa | 64 |
Salmonella typhimurium | 32 |
Findings : The compound exhibited promising antibacterial activity, with the lowest minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have explored its effects on various cancer cell lines, demonstrating significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 20 |
Findings : The compound showed effective cytotoxicity in the micromolar range against several cancer cell lines, suggesting it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Properties : Emerging research indicates potential antiviral activity, although specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A systematic evaluation demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), identifying functional groups essential for enhancing antibacterial potency .
- Anticancer Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer therapies .
Properties
IUPAC Name |
2-amino-N-ethoxy-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-3-9-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJISICCNDTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.